1,2,4,7,8-Pentachlorodibenzofuran

説明

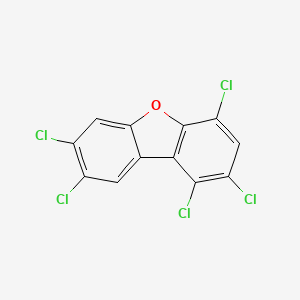

Structure

3D Structure

特性

IUPAC Name |

1,2,4,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFDWHIKRXCUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207533 | |

| Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-15-6 | |

| Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8617WM0JI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Sources of Polychlorinated Dibenzofurans, with Emphasis on 1,2,4,7,8 Pentachlorodibenzofuran

Unintentional Generation in Industrial and Thermal Processes

PCDFs, including 1,2,4,7,8-Pentachlorodibenzofuran, are primarily generated through two main pathways in industrial and thermal systems: "de novo" synthesis and precursor-based formation. researchgate.net These processes often occur simultaneously in different zones of combustion systems and are influenced by a variety of operational parameters. researchgate.net

"De Novo" Synthesis Mechanisms in Combustion Systems

"De novo" synthesis is a significant pathway for the formation of PCDFs in systems such as municipal solid waste incinerators. researchgate.netnih.gov This process involves the formation of PCDFs from elemental carbon and chlorine sources present in fly ash. researchgate.net It is a low-temperature catalytic process that occurs on the surface of ash or soot particles. unimib.it The reactions are driven by oxidation and chlorination of the carbon matrix. unimib.it

Key aspects of "de novo" synthesis include:

Temperature Range: This process is most efficient in a temperature window of 200°C to 400°C. unimib.it

Catalysts: Metals such as copper and iron, present in fly ash, act as catalysts, facilitating the oxidation of carbon and the chlorination of organic compounds. unimib.it

Chlorine Source: Chlorine can be sourced from the solid phase (chlorides in the ash) or the gas phase (e.g., HCl). unimib.it

PCDF Dominance: "De novo" synthesis tends to produce higher concentrations of PCDFs compared to polychlorinated dibenzo-p-dioxins (PCDDs). aaqr.org

Precursor-Based Formation Routes

PCDFs can also be formed from precursor compounds, which are molecules that are structurally similar to the PCDF backbone. researchgate.net These reactions can occur in the gas phase at higher temperatures (500-800°C) or on solid surfaces at lower temperatures. unimib.it

Chlorophenols are well-established precursors for the formation of PCDFs. nih.govnih.gov In the high-temperature environment of combustion systems, chlorophenols can undergo a series of gas-phase reactions to form PCDF congeners. nih.gov The specific isomers of chlorophenols present will influence the resulting PCDF congener profile. nih.gov

A critical step in the formation of PCDFs from chlorophenols is the coupling of phenoxy radicals. nih.govfrontiersin.org Phenoxy radicals are formed from the abstraction of a hydrogen atom from the hydroxyl group of a chlorophenol molecule. nih.gov These highly reactive radicals can then couple with each other. nih.govfrontiersin.org The coupling of two phenoxy radicals can lead to the formation of a dihydroxybiphenyl intermediate. researchgate.net

The formation of the furan (B31954) ring occurs through the ring closure of this intermediate, which involves the elimination of a water molecule. researchgate.net The specific positions of the chlorine atoms on the initial chlorophenol molecules will determine the final PCDF congener, such as this compound.

Polychlorinated dihydroxybiphenyls (DOHBs) are key intermediates in the formation of PCDFs from chlorophenol precursors. researchgate.net The coupling of phenoxy radicals leads to the formation of these DOHB structures. Subsequent ring closure of the DOHB, typically through dehydration, results in the formation of the PCDF molecule. researchgate.netresearchgate.net The conversion of 2,2'-dihydroxybiphenyl to dibenzofuran (B1670420) has been shown to be efficient under pyrolytic and slow combustion conditions. researchgate.net

Influence of Operational Parameters on PCDF Congener Profiles

The specific profile of PCDF congeners, including the relative abundance of this compound, is significantly influenced by the operational parameters of the combustion or industrial process. nih.govnih.gov

| Parameter | Effect on PCDF Formation |

| Temperature | The rate of PCDF formation is highly dependent on temperature, with a maximum rate observed between 400-500°C for "de novo" synthesis. nih.gov At higher temperatures, dechlorination and destruction of PCDFs can occur. unimib.it |

| Reaction Time | An initial rapid formation of PCDFs occurs within the first few minutes, followed by a slower formation rate over longer periods. nih.gov |

| Chlorine Availability | The amount of chlorine in the gas phase is a crucial parameter for PCDF formation. nih.gov An excess of chlorine, however, may inhibit the "de novo" process. unimib.it |

| Oxygen Concentration | The level of oxygen is not considered a rate-controlling parameter for PCDF formation via the "de novo" pathway. nih.gov |

| Catalyst Presence | The presence and type of metal catalysts, such as copper and iron chlorides, can enhance the chlorination routes and significantly increase the formation of PCDFs. unimib.itaaqr.org |

| Fuel Composition | The composition of the fuel, particularly its chlorine content and the presence of organic contaminants, plays a direct role in providing the necessary elements for PCDF formation. researchgate.net |

The congener profiles of PCDFs found in atmospheric deposition are primarily determined by emissions from combustion sources. nih.gov However, the profiles can be altered by the influence of other sources, such as impurities in herbicides like pentachlorophenol (B1679276). nih.gov

Temperature and Residence Time Effects

The formation of PCDFs is highly dependent on temperature. nih.govaaqr.org Research indicates that the optimal temperature range for the formation of these compounds, often referred to as de novo synthesis, is typically between 200°C and 400°C. aaqr.orgaaqr.org Specifically, studies on municipal solid waste fly ash have identified optimum formation temperatures of 350°C for boiler ash, 300°C for cyclone ash, and 250°C for electrostatic precipitator (ESP) ash. nih.gov This suggests that the optimal temperature can decrease as the particle size of the fly ash decreases. nih.gov

The formation of PCDD/Fs is a rapid process, primarily occurring in the temperature range of 640°C down to 400°C. researchgate.net Below 1200°C, the pyrolysis or incineration of chlorine-containing products like PVC and PCBs can lead to the formation of PCDFs. wikipedia.org The residence time, or the duration the flue gas remains within this critical temperature window, also plays a crucial role. researchgate.net Sufficient residence time within this specific temperature region is necessary for the formation pathways to proceed effectively. researchgate.net

One study investigating the effects of different quench time profiles (the rate of cooling) on PCDF formation found that a profile from 460°C to 260°C promoted chlorophenol condensation reactions, leading to an increased abundance of certain PCDD congeners. researchgate.net

Catalytic Effects in Formation Processes

The formation of PCDFs is significantly influenced by the catalytic activity of various metals, particularly copper and iron. osti.govaaqr.org Copper ions (Cu2+) are considered to be about 25 times more potent as a catalyst than iron ions (Fe). core.ac.uk These metal catalysts are involved in the chlorination of the macromolecular carbon structure. core.ac.uk

Several copper species, including Cu, CuCl, CuCl2, CuO, Cu2O, and CuSO4, have been shown to catalyze the formation of PCDFs from precursors like chlorinated phenols. core.ac.uk Copper(II) oxide (CuO) is more effective in promoting the condensation of chlorophenols than copper(II) sulfate (B86663) (CuSO4). core.ac.uk The catalytic activity for the formation of chlorine (Cl2), a primary chlorinating agent for PCDFs, is greatest at approximately 400°C. osti.govosti.gov

Other metal compounds, such as nickel(II) oxide (NiO) and iron(III) chloride (FeCl3), also exhibit catalytic activity in the formation of PCDFs from precursors like chlorophenols and benzene, respectively. core.ac.uk In some instances, carbon itself can act as both a matrix and a catalyst. core.ac.uk The presence of these catalysts on fly ash particles in the post-combustion zone of incinerators is a key factor in the de novo synthesis of PCDFs. core.ac.ukosti.govosti.gov

Anthropogenic Sources of Polychlorinated Dibenzofuran Emissions

Human activities are the primary source of PCDF emissions into the environment. canada.ca These compounds are released from a variety of industrial and combustion processes.

Waste Incineration (Municipal, Hazardous) and Combustion Processes

Waste incineration is a major and well-documented source of PCDF emissions. canada.canih.gov This includes the incineration of municipal solid waste, hazardous waste, and medical waste. nih.govnih.gov The flue gas and fly ash produced during incineration contain complex mixtures of PCDFs. core.ac.uk The formation of these compounds occurs in the post-combustion zone at lower temperatures. core.ac.uk

The specific congener, 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (a close isomer of 1,2,4,7,8-PeCDF), is a major congener emitted from cement kilns that burn hazardous waste, accounting for approximately 20% of the total congener emission. nih.gov Fires and explosions involving electrical equipment containing polychlorinated biphenyls (PCBs) and polychlorinated benzenes are also significant sources of PCDFs. nih.gov

Industrial Chemical Production and Byproduct Generation

The manufacturing of certain industrial chemicals is another significant source of PCDFs. tandfonline.com These compounds can be formed as unintentional byproducts during the synthesis of chemicals such as chlorophenols and chlorobenzenes. nih.govtandfonline.com For instance, 1,2,3,7,8-Pentachlorodibenzofuran (B131792) has been identified as a byproduct of chemical synthesis. ca.gov

The chlor-alkali process, which involves the electrolysis of sodium chloride solution, can also be a source of PCDFs, particularly when graphite (B72142) electrodes are used. nih.gov Furthermore, the production of vinyl chloride has been identified as a source of 2,3,4,7,8-PeCDF. nih.gov The use of certain herbicides, such as those containing 1,3,5-trichloro-2-(4-nitrophenoxy)benzene, has been linked to the presence of PCDDs and PCDFs in the environment. rsc.org

Metal Recovery and Smelting Operations

The metal industry, including metal recovery, smelting, and refining processes, is a recognized source of PCDF emissions. nih.govnih.gov Iron smelting and steel manufacturing are specifically cited as sources. nih.govcanada.ca The high temperatures and presence of chlorine and catalytic metals in these processes create conditions favorable for PCDF formation. aaqr.org For example, 1,2,3,7,8-Pentachlorodibenzofuran has been found in the soil near metal recovery facilities. caymanchem.com

Table of Mentioned Chemical Compounds

Pulp and Paper Manufacturing Effluents

The use of chlorine and chlorine-containing compounds for bleaching wood pulp has been identified as a significant source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). isotope.compublications.gc.ca These compounds are formed through the reaction of chlorine with phenolic precursor compounds present in the lignin (B12514952) of the pulp. While the most commonly reported congeners in pulp and paper mill effluents are 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), a range of other chlorinated congeners are also formed. osti.gov

Regulations often target the total amount of PCDDs and PCDFs, as well as the specific 2,3,7,8-substituted isomers due to their toxicity. justice.gc.ca The distribution of different PCDF isomers, including pentachlorinated congeners, can vary based on the specifics of the manufacturing process, such as the type of wood, the amount of chlorine used, and the bleaching sequence. Although specific data for this compound is not extensively detailed in available literature, it is plausible that it is formed as a minor component of the total PCDF mixture in effluents from mills using chlorine-based bleaching processes. isotope.comepa.gov

Table 1: PCDF Congeners Potentially Found in Pulp and Paper Mill Effluents

| Congener Group | Specific Isomers Often Monitored | Potential for 1,2,4,7,8-PeCDF Presence |

|---|---|---|

| Tetrachlorodibenzofurans (TCDFs) | 2,3,7,8-TCDF | - |

| Pentachlorodibenzofurans (PeCDFs) | 2,3,4,7,8-PeCDF, 1,2,3,7,8-PeCDF | May be present among other PeCDF isomers |

| Hexachlorodibenzofurans (HxCDFs) | Various 2,3,7,8-substituted congeners | - |

| Heptachlorodibenzofurans (HpCDFs) | Various 2,3,7,8-substituted congeners | - |

| Octachlorodibenzofuran (OCDF) | OCDF | - |

This table is illustrative and based on general findings for PCDF formation in this sector. Specific isomer distribution can vary.

Combustion of Contaminated Materials (e.g., Pentachlorophenol-Treated Wood, PVC)

Combustion processes are a major source of PCDD/F emissions. nih.gov The composition of the fuel and the conditions of combustion significantly influence the types and amounts of congeners produced.

Pentachlorophenol-Treated Wood: Pentachlorophenol (PCP) has been widely used as a wood preservative. cdc.gov Technical-grade PCP is known to contain PCDF impurities formed during its manufacturing process. researchgate.net Furthermore, the combustion of wood treated with PCP can lead to the formation and release of a wide array of PCDDs and PCDFs. researchgate.net The pentachlorophenol molecule itself can act as a precursor for the formation of higher chlorinated dioxins and furans. mdpi.com While studies often focus on the total toxicity, research has shown that combustion of PCP-treated materials results in a complex mixture of PCDF isomers. The specific isomer profile is dependent on combustion temperature and efficiency.

Table 2: General PCDF Formation from Combustion Sources

| Source | Precursors | Key Factors |

|---|---|---|

| PCP-Treated Wood | Pentachlorophenol, other chlorophenols | Combustion temperature, oxygen availability, impurities in PCP |

| PVC Plastic | Vinyl chloride monomer, organic matter, chlorine | Combustion efficiency, presence of metal catalysts, temperature |

This table provides a general overview of PCDF formation from the specified combustion sources.

Contribution from Impurities in Chemical Products (e.g., Herbicides)

PCDFs, including pentachlorodibenzofurans, can be present as unintended contaminants in various chemical products, particularly those synthesized using chlorinated phenols or involving chlorination processes. tsgconsulting.comepa.gov

Chlorophenols are used as starting materials or intermediates in the synthesis of certain pesticides, including some herbicides. mdpi.com During the manufacturing process, side reactions can occur, leading to the formation of PCDFs. The specific conditions of the chemical synthesis, such as temperature, pressure, and reaction time, can influence the types and concentrations of the PCDF isomers formed as impurities.

Regulatory agencies often require the identification and quantification of impurities in pesticide products, especially those with known toxicological concerns. tsgconsulting.comepa.gov While much of the focus has been on the highly toxic 2,3,7,8-substituted dioxin and furan congeners, other isomers may also be present. The potential for this compound to be an impurity in certain chemical products exists, although it is not as widely documented as other congeners. isotope.com

Environmental Distribution and Fate of Polychlorinated Dibenzofurans, with Focus on 1,2,4,7,8 Pentachlorodibenzofuran

Environmental Persistence and Long-Range Transport Potential

1,2,4,7,8-Pentachlorodibenzofuran is characterized by its resistance to degradation in the environment. ebi.ac.uk Like other polychlorinated aromatic hydrocarbons, its chemical stability contributes to its persistence. ontosight.ai This persistence allows for the potential for long-range atmospheric transport, enabling its distribution far from original sources. Factors such as its low water solubility and low vapor pressure contribute to its partitioning into soil and sediment, where it can remain for extended periods. The persistence of related compounds has been shown to be inversely related to their metabolism, which is inhibited by chlorine substitution patterns, particularly those adjacent to the oxygen atom in the dibenzofuran (B1670420) ring. nih.gov

Partitioning and Distribution Across Environmental Compartments

The distribution of this compound in the environment is governed by its physicochemical properties, which dictate its partitioning between the atmosphere, water, soil, and biota.

Atmospheric Occurrence and Deposition Patterns

In the atmosphere, this compound can exist in both gaseous and particle-adsorbed phases, and its deposition can occur through both wet and dry processes.

Due to its low vapor pressure, this compound is expected to exist predominantly in the particulate phase in the ambient atmosphere. nih.gov This association with particulate matter is a key factor in its atmospheric transport and deposition. The partitioning between the gaseous and particulate phases is influenced by ambient temperature, with lower temperatures favoring adsorption to particles. Total PCDF concentrations in ambient air are primarily from the particulate phase. aaqr.org

Distribution in Aquatic Environments (Water, Sediment)

In aquatic systems, the hydrophobic nature of this compound leads to its partitioning from the water column to sediment and suspended particulate matter.

Due to its high octanol-water partition coefficient (log Kow), this compound has a strong tendency to adsorb to organic matter within sediment and suspended particles in the water column. nih.gov This process effectively removes the compound from the water phase and leads to its accumulation in the sediment, which acts as a long-term sink and a potential source for bioaccumulation in benthic organisms. The adsorption capacity can be influenced by the characteristics of the particulate matter, such as the organic carbon content. mdpi.com Studies on similar compounds like PCBs have shown that adsorption to sediments is a significant process, with lower chlorinated congeners sometimes showing higher adsorption percentages. mdpi.com

Interactive Data Table: Atmospheric Deposition of PCDD/Fs

The following table presents data on the wet deposition of total PCDD/Fs, providing insights into the seasonal and annual variability of their atmospheric removal.

| Location | Year | Season | Average Wet Deposition Flux (pg WHO2005-TEQ m⁻² month⁻¹) |

| Beijing | 2018 | Spring | 34.62 |

| Beijing | 2018 | Summer | 59.07 |

| Beijing | 2018 | Fall | 10.16 |

| Beijing | 2018 | Winter | 9.75 |

| Beijing | 2019 | Spring | 28.83 |

| Beijing | 2019 | Summer | 34.36 |

| Beijing | 2019 | Fall | 12.48 |

| Beijing | 2019 | Winter | 11.87 |

| Beijing | 2020 | Spring | 42.44 |

| Beijing | 2020 | Summer | 33.78 |

| Beijing | 2020 | Fall | 17.46 |

| Beijing | 2020 | Winter | 22.69 |

| Tianjin | 2019 | Spring | 42.51 |

| Tianjin | 2019 | Summer | 31.03 |

| Tianjin | 2019 | Fall | 48.68 |

| Tianjin | 2019 | Winter | 18.52 |

| Tianjin | 2020 | Spring | 32.73 |

| Tianjin | 2020 | Summer | 37.06 |

| Tianjin | 2020 | Fall | 11.28 |

| Tianjin | 2020 | Winter | 31.69 |

Data sourced from a 2022 study on atmospheric wet deposition in Beijing and Tianjin. aaqr.org

Soil Contamination and Retention

Polychlorinated dibenzofurans, including this compound, exhibit a strong affinity for soil and sediment particles. frontiersin.orgacs.org This high sorption capacity is primarily attributed to their hydrophobic nature and low aqueous solubility, which leads to their accumulation in the organic fraction of soils. frontiersin.org Consequently, soils and sediments act as significant environmental sinks and long-term reservoirs for these contaminants. frontiersin.org

Contamination of soil with PCDFs can occur through various pathways, including atmospheric deposition from industrial and combustion sources, application of contaminated materials such as sewage sludge, and spills or improper disposal of chemical products containing these compounds. acs.orgccme.ca For instance, high concentrations of PCDD/Fs have been discovered in the soil of Lausanne, Switzerland, likely originating from a former municipal waste incinerator. nih.gov Similarly, soils in British Columbia impacted by pulp and paper mills have shown elevated levels of PCDD/Fs. ccme.ca

Once in the soil, the mobility of PCDFs is generally low due to their strong binding to soil organic matter. frontiersin.orgccme.ca This retention means that leaching into groundwater is not a primary transport mechanism. ccme.ca However, soil-bound PCDFs can be remobilized through soil erosion, surface runoff, and bioturbation, leading to their redistribution in the environment. The persistence of these compounds in soil can lead to long-term exposure risks for soil-dwelling organisms and potential uptake into the food chain. acs.org For example, chickens that forage on contaminated soil can ingest these compounds, leading to their accumulation in eggs. acs.org

Table 1: Examples of PCDF Soil Contamination Events

| Location | Source | Maximum Concentration (ng TEQ/kg dry weight) |

| Lausanne, Switzerland | Former municipal waste incinerator | 640 |

| British Columbia, Canada | Pulp and paper mills | 255 |

| Saint-Basile-Le-Grand, Quebec, Canada | PCB warehouse fire | 1124 |

Bioconcentration and Bioaccumulation in Environmental Matrices

The lipophilic nature of polychlorinated dibenzofurans drives their tendency to bioconcentrate and bioaccumulate in living organisms. Bioconcentration refers to the direct uptake of a chemical from the surrounding environment (e.g., water), while bioaccumulation encompasses uptake from all sources, including food. taylorandfrancis.com Due to their persistence and resistance to metabolic degradation, PCDFs, particularly the 2,3,7,8-substituted congeners, can accumulate to significant levels in the fatty tissues of organisms. nih.govtandfonline.com

In aquatic ecosystems, PCDFs are taken up by organisms from contaminated water and sediment. epa.gov The extent of bioconcentration is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water at steady state. Studies have shown that BCFs for PCDFs can be substantial, indicating a high potential for accumulation in aquatic life. For instance, the BCF for 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) in rainbow trout was measured to be between 2,455 and 6,049, depending on the exposure concentration. nm.gov While specific BCF data for this compound is limited, its chemical properties suggest a significant potential for bioconcentration.

Bioaccumulation through the food web, also known as biomagnification, can lead to progressively higher concentrations of PCDFs in organisms at higher trophic levels. This process is a major concern for top predators, including birds, marine mammals, and humans, who may consume contaminated fish and other wildlife. acs.orgepa.gov The accumulation of these compounds in the food chain underscores the importance of understanding their environmental fate and the potential for human exposure through dietary intake. acs.org Research on the polychaete Hediste diversicolor has shown that it preferentially accumulates less chlorinated PCDFs like 2,3,7,8-TCDF. frontiersin.org

Table 2: Bioconcentration Factors (BCFs) for select PCDFs in Aquatic Organisms

| Compound | Organism | Bioconcentration Factor (BCF) |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Rainbow Trout | 2,455 - 6,049 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | Fathead Minnow | 513 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | Rainbow Trout | 1,413 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | Goldfish | 19,055 |

Environmental Transformation Processes

Photolysis, or the degradation of chemical compounds by light, is a significant transformation process for PCDFs in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. tandfonline.comtandfonline.com The process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine (C-Cl) bonds. nus.edu.sg The rate and extent of photolysis depend on several factors, including the wavelength of light, the presence of photosensitizing agents, and the environmental medium in which the PCDF resides. tandfonline.com

Studies have shown that the photolytic degradation of PCDFs often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. ccme.ca This process can lead to the formation of lower-chlorinated dibenzofurans. Interestingly, the photolysis of higher-chlorinated congeners can sometimes result in the formation of more toxic, 2,3,7,8-substituted congeners. ccme.ca The photolysis half-lives of PCDFs can vary significantly depending on their molecular structure and the environmental conditions. acs.org For example, the photolysis of 1,2,3,4,6,7,8-heptachlorodibenzofuran (B118357) (HpCDF) in various vegetable oils under UV light showed significant degradation, with 93-100% degradation in 60 minutes in some oils. nih.gov

Microbial degradation plays a crucial role in the natural attenuation of PCDFs in soil and sediment. researchgate.netnih.gov Certain bacteria have evolved enzymatic systems capable of breaking down these persistent compounds. The primary mechanism of aerobic bacterial degradation involves dioxygenase enzymes, which catalyze the insertion of two oxygen atoms into the aromatic rings of the PCDF molecule. nih.gov This initial attack can occur at either the lateral or angular positions of the dibenzofuran structure. researchgate.net

Angular dioxygenation, which attacks the carbon atoms adjacent to the ether bridge, is a key step in the degradation of dibenzofuran and some of its chlorinated derivatives. nih.gov This leads to the opening of the furan (B31954) ring and the formation of catechols, which can then be further metabolized through central metabolic pathways. nih.gov Bacteria from genera such as Sphingomonas, Pseudomonas, and Terrabacter have been identified as being capable of degrading lower-chlorinated PCDFs. researchgate.netnih.gov For instance, Terrabacter sp. strain DBF63 can degrade 2-chlorodibenzofuran (B1219818) to 5-chlorosalicylic acid. nih.gov However, the degradation of highly chlorinated congeners like this compound by aerobic bacteria is generally much slower or does not occur.

Under anaerobic conditions, such as those found in deep sediments and some soils, a different microbial process known as reductive dechlorination can occur. nih.gov This process involves the removal of chlorine atoms from the PCDF molecule, with the PCDF acting as an electron acceptor. clu-in.org Reductive dechlorination is a significant pathway for the transformation of highly chlorinated PCDFs, which are often resistant to aerobic degradation. nih.gov

Mechanisms of Biological Interaction of 1,2,4,7,8 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Transcriptional Activation

The initial and critical step in the mechanism of action of 1,2,4,7,8-PeCDF is its binding to the Aryl Hydrocarbon Receptor (AhR). As a member of the family of basic helix-loop-helix transcription factors, the AhR is a cytosolic protein that, in its inactive state, is complexed with several chaperone proteins.

Ligand-Activated Transcriptional Regulation via AhR

Upon binding of a ligand such as 1,2,4,7,8-PeCDF, the AhR undergoes a conformational change, leading to the dissociation of its chaperone proteins. This unmasking of a nuclear localization signal allows the ligand-AhR complex to translocate from the cytoplasm into the nucleus. Inside the nucleus, the activated AhR dimerizes with the AhR Nuclear Translocator (ARNT), another basic helix-loop-helix protein. This heterodimeric complex is the transcriptionally active form that can modulate gene expression.

Xenobiotic Responsive Element (XRE) and AhR Nuclear Translocator (ARNT) Interactions

The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) or Dioxin Responsive Elements (DREs), which are located in the promoter regions of target genes. The binding of the AhR/ARNT complex to XREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an increase or decrease in the transcription of these specific genes. This process of ligand-dependent, AhR-mediated transcriptional regulation is the primary mechanism by which 1,2,4,7,8-PeCDF and other dioxin-like compounds exert their biological effects.

Induction of Xenobiotic-Metabolizing Enzymes

A well-characterized downstream effect of AhR activation by compounds like 1,2,4,7,8-PeCDF is the induction of a battery of genes encoding for drug-metabolizing enzymes. These enzymes are crucial in the detoxification and elimination of foreign chemicals (xenobiotics).

Cytochrome P450 (CYP) Isoforms (CYP1A1, CYP1A2) Expression and Activity

Among the most sensitive and highly induced genes following AhR activation are those of the Cytochrome P450 1A (CYP1A) subfamily, particularly CYP1A1 and CYP1A2. Studies on the closely related isomer, 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF), have demonstrated a dose-dependent induction of both CYP1A1 and CYP1A2 mRNA and enzyme activity in primary cultures of rat and human hepatocytes. nih.gov Given the shared mechanism of action, 1,2,4,7,8-PeCDF is also expected to be a potent inducer of these enzymes. The induction of these enzymes represents a key adaptive response to xenobiotic exposure.

Aryl Hydrocarbon Hydroxylase (AHH) and Ethoxyresorufin-O-Deethylase (EROD) Induction

The enzymatic activities of CYP1A1 and CYP1A2 are often measured through specific assays. Aryl Hydrocarbon Hydroxylase (AHH) activity is a general term for the enzymatic hydroxylation of aromatic hydrocarbons, a reaction catalyzed primarily by CYP1A1. Ethoxyresorufin-O-deethylase (EROD) activity is a more specific and sensitive measure of CYP1A1 catalytic function. Research on the 1,2,3,7,8-PeCDF isomer has shown dose-dependent induction of both AHH and EROD activity in rat hepatoma cells. caymanchem.com Similarly, studies with 2,3,4,7,8-PeCDF have also confirmed significant induction of hepatic EROD and acetanilide-4-hydroxylase (A4H), an indicator of CYP1A2 activity, in rats. nih.gov

Interactive Table: Induction of Xenobiotic-Metabolizing Enzyme Activities by Pentachlorodibenzofuran Isomers

| Isomer | Enzyme Activity | Test System | EC50 (nM) |

| 1,2,3,7,8-PeCDF | AHH | H-4-II-E rat hepatoma cells | 2.54 |

| 1,2,3,7,8-PeCDF | EROD | H-4-II-E rat hepatoma cells | 3.06 |

| 2,3,4,7,8-PeCDF | CYP1A1 | Primary human hepatocytes | 0.369 |

| 2,3,4,7,8-PeCDF | CYP1A2 | Primary human hepatocytes | 0.329 |

Data for 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF are included to provide context for the expected activity of 1,2,4,7,8-PeCDF due to the scarcity of direct data for this specific isomer.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. For dioxin-like compounds, including pentachlorodibenzofurans, these models are often based on the compound's ability to bind to the AhR and induce downstream effects.

These models utilize molecular descriptors, which are numerical representations of the chemical's structural, physicochemical, or electronic properties. By establishing a mathematical relationship between these descriptors and the observed biological activity of a set of related compounds, the activity of new or untested compounds can be predicted.

A QSTR study that analyzed a series of polychlorinated dibenzofurans included the 1,2,4,7,8-PeCDF isomer. In this particular study, the toxicity of the congeners was expressed as the logarithm of the inverse of the EC50 value for EROD induction in rat H4IIE cells (log(1/EC50)). This value provides a measure of the compound's potency to elicit a biological response mediated by the AhR.

Table: Reported QSTR Value for 1,2,4,7,8-Pentachlorodibenzofuran

| Compound | Endpoint | Test System | log(1/EC50) |

| This compound | EROD Induction | Rat H4IIE cells | 5.89 |

This reported value allows for the comparison of the toxic potential of 1,2,4,7,8-PeCDF with other congeners within the same QSTR model, contributing to a broader understanding of its relative toxicity.

Application of Density Functional Theory (DFT) in Predicting Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org By using functionals of the spatially dependent electron density, DFT can determine the properties of a many-electron system. wikipedia.org This method has become a popular and versatile tool in computational chemistry and physics. wikipedia.org

While direct research applying DFT specifically to this compound is not extensively detailed in the provided results, the principles of DFT are foundational to understanding how this molecule interacts at a subatomic level. DFT calculations can predict molecular geometries, electronic properties, and reactivity, which are crucial for understanding its binding affinity to receptors like the aryl hydrocarbon receptor (AhR), a key step in mediating its toxic effects. The theory's ability to model exchange and correlation interactions is particularly important for accurately predicting the behavior of complex molecules like chlorinated dibenzofurans. wikipedia.org

Toxic Equivalency Factor (TEF) Methodology and Relative Potency Factors (RPFs)

The Toxic Equivalency Factor (TEF) methodology is a tool used for the risk assessment of dioxins and dioxin-like compounds. wikipedia.orghubspotusercontent-na1.net It expresses the toxicity of these compounds in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgnih.gov The TEF for this compound (referred to as 2,3,4,7,8-pentachlorodibenzofuran in many sources) has been a subject of reevaluation. The World Health Organization (WHO) assigned it a TEF of 0.5. oup.comontario.ca

Relative Potency Factors (RPFs) are derived from comparative toxicity assays and are used to assign a single scaling factor, the TEF. wikipedia.org Recent analyses of cancer bioassay data from the National Toxicology Program (NTP) have suggested that the current TEF of 0.5 for 4-PeCDF may be too high. oup.comnih.gov These analyses have derived RPFs based on various dose metrics, including administered dose, liver concentration, and body burden. nih.govoup.com

Evaluation of In Vitro versus In Vivo Relative Effect Potencies (REPs)

Relative Effect Potencies (REPs) are determined from both in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) studies. For 4-PeCDF, a range of RPFs has been reported from various studies.

In Vivo Studies: Early in vivo studies reported RPFs for 4-PeCDF ranging from 0.12 to 0.8 based on endpoints like acute lethality, body weight loss, and thymic atrophy. oup.com A study using dermal toxicity and organ weight changes in hairless mice estimated the toxicity of a related compound, 2,3,4,7,8-pentachlorodibenzofuran (PCDF), to be 0.2 to 0.4 times that of TCDD. nih.gov A more recent analysis of in vivo data showed a minimum RPF of 0.0065 and a maximum of 3.7, with a median of 0.2. oup.com

In Vitro Studies: In vitro studies have also produced a range of RPFs for 4-PeCDF, from 0.11 to 0.67. oup.com For instance, 4-PeCDF induces the expression of CYP1A1 and CYP1A2 genes in primary human hepatocytes with EC50 values of 0.369 and 0.329 nM, respectively. caymanchem.com

The discrepancy between in vitro and in vivo results highlights the complexity of extrapolating laboratory findings to whole-organism toxicity. Some research suggests that TEFs generated from acute or in vitro studies might underestimate the risk from repeated low-dose exposures. nih.gov

Dose Metric Selection for Toxicological Assessment (e.g., Liver Concentration)

The choice of dose metric significantly impacts the calculated RPFs for 4-PeCDF. nih.govoup.com While administered dose is a common metric, it doesn't account for pharmacokinetic differences between compounds. nih.govoup.com More informative dose metrics include:

Liver concentration at terminal sacrifice

Area under the liver concentration curve (AUC)

Lifetime average body burden

Recent analyses have shown that RPFs based on these internal dose metrics are substantially lower than those based on administered dose. nih.govoup.com For instance, one analysis yielded a parallelism-based RPF for administered dose of 0.26, while the RPFs for liver concentration at terminal sacrifice, liver concentration AUC, and lifetime average body burden were 0.014, 0.021, and 0.036, respectively. oup.comnih.gov This suggests that for persistent chemicals like 4-PeCDF, internal dose metrics that account for cumulative exposure are more appropriate for risk assessment. nih.govoup.com Studies have shown that 4-PeCDF can induce a dose-related increase in liver-to-body weight ratios. oup.com

Table 1: Parallelism-Based Relative Potency Factors (RPFs) for 2,3,4,7,8-Pentachlorodibenzofuran (4-PeCDF) Based on Different Dose Metrics.

| Dose Metric | RPF |

|---|---|

| Administered Dose | 0.26 oup.comnih.gov |

| Liver Concentration at Terminal Sacrifice | 0.014 oup.comnih.gov |

| Liver Concentration AUC | 0.021 oup.comnih.gov |

Toxicokinetic Modeling of this compound

Toxicokinetic models are used to describe the absorption, distribution, metabolism, and excretion of chemicals in the body. For this compound, these models are crucial for understanding its persistence and potential for bioaccumulation.

Studies in rats have shown that after administration, 1,2,3,7,8-pentachlorodibenzofuran (B131792) (a related isomer) is rapidly cleared from the blood and distributed to tissues like the liver, muscle, skin, and adipose tissue. nih.gov The primary route of elimination is through metabolism in the liver to more polar metabolites, which are then excreted in the feces via bile. nih.gov

A study in mink investigating the toxicokinetics of 2,3,4,7,8-pentachlorodibenzofuran (4-PeCDF) found that it was almost completely absorbed from the diet. nih.gov The elimination half-life of 4-PeCDF was approximately 7-9 days. nih.gov The study also noted that with increasing doses, there was increased hepatic sequestration of 4-PeCDF. nih.gov The toxicokinetics of 4-PeCDF in this study were successfully described using a two-compartment model. nih.gov Such models typically consist of a central and a peripheral compartment, representing tissues with different rates of chemical partitioning. mdpi.com The persistence of these compounds appears to be inversely related to their metabolism. nih.gov

Environmental Monitoring and Congener Profiling Studies of Polychlorinated Dibenzofurans

Congener-Specific Characterization in Environmental Samples

Polychlorinated dibenzofurans (PCDFs) are a group of persistent organic pollutants that are unintentionally produced from various industrial and combustion processes. nih.gov The term "congeners" refers to the 135 different PCDF compounds, each with a varying number of chlorine atoms attached to the dibenzofuran (B1670420) structure. nih.gov Among these, the congeners with chlorine atoms at the 2,3,7, and 8 positions are considered particularly toxic. nih.gov

Environmental monitoring of PCDFs often involves congener-specific analysis to determine the presence and concentration of individual PCDF compounds in various environmental media. This detailed characterization is crucial for assessing the potential risks to human health and the environment. The congener 1,2,4,7,8-Pentachlorodibenzofuran is one of the 2,3,7,8-substituted congeners that is frequently analyzed in environmental samples. epa.gov

Studies have shown that the distribution of PCDF congeners can vary significantly depending on the environmental matrix. For example, in a study of a contaminated site, the most abundant PCDF congeners in soil were found to be 2,3,7,8-TCDF, 2,3,4,7,8-PCDF, and 1,2,3,4,7,8-HxCDF. acs.org In contrast, atmospheric monitoring has revealed that 2,3,4,7,8-PeCDF can be a dominant congener, particularly during long-range transport events. mdpi.com The congener profiles in flue gases from industrial sources like hazardous waste incinerators also show a predominance of PCDFs, with 2,3,4,7,8-PeCDF often being a major contributor to the total toxicity equivalence (TEQ). aaqr.org

The analysis of congener profiles is a powerful tool for understanding the fate and transport of PCDFs in the environment. By identifying the specific congeners present and their relative abundances, scientists can gain insights into the sources of contamination and the processes that influence their distribution.

Interactive Data Table: PCDF Congener Distribution in Various Environmental Samples

Source Apportionment and Fingerprinting Using Congener Profiles

The unique distribution of PCDF congeners, often referred to as a "congener profile" or "fingerprint," can be used to trace contamination back to its source. scirp.org Different industrial processes and combustion conditions produce distinct patterns of PCDF congeners. scirp.org By comparing the congener profile of an environmental sample to the profiles of known emission sources, it is possible to identify the likely contributors to the contamination. scirp.org

For instance, the congener profile of pentachlorophenol (B1679276) (PCP) production is characterized by a significant presence of higher chlorinated PCDFs, particularly octachlorodibenzofuran (OCDF), and a stepwise increase in concentration with the degree of chlorination. scirp.org In contrast, emissions from municipal solid waste incinerators (MSWIs) often show a higher proportion of lower chlorinated PCDFs. aaqr.org

The use of congener profiles for source apportionment is a critical component of effective environmental management. By identifying the sources of PCDF emissions, regulatory agencies can target their efforts to reduce or eliminate these harmful pollutants.

Case Studies and Regional Assessments of PCDF Contamination

Atmospheric Monitoring in Urban and Industrialized Areas

Atmospheric monitoring studies in urban and industrialized areas have provided valuable data on the levels and sources of PCDF contamination. In a study conducted in central Taiwan, the average atmospheric concentrations of PCDD/Fs were found to be influenced by seasonal variations, with higher levels observed in the autumn. researchgate.net The study also revealed that industrial sources, such as electric arc furnaces and medical waste incinerators, were significant contributors to the atmospheric PCDF burden. researchgate.net

Long-term monitoring at a background station in Taiwan demonstrated the impact of long-range transport on atmospheric PCDF concentrations, with biomass burning in Southeast Asia identified as a major source. mdpi.com This study highlighted the dominance of 2,3,4,7,8-PeCDF during certain periods, emphasizing its role as a marker for long-range transport. mdpi.com

In Krakow, Poland, a study examining the impact of industrial flue gases on ambient air quality found that PCDF congeners showed higher spatial diversity than PCDD congeners. nih.gov The congener profiles in the city center were similar to the emissions from a medical waste incinerator, indicating a direct impact from this source. nih.gov

Interactive Data Table: Atmospheric PCDF Concentrations in Different Regions

Sediment and Aquatic Biota Contamination

Sediments act as a major sink for persistent organic pollutants like PCDFs, and their contamination can have long-lasting impacts on aquatic ecosystems. tandfonline.comcapes.gov.br Studies of marine sediments in industrialized bays of Korea revealed widespread PCDF contamination, with combustion processes from industrial complexes, including the steel industry, identified as the primary source. nih.gov

The bioaccumulation of PCDFs in aquatic organisms is a significant concern due to the potential for transfer through the food chain. A study of the polychaete Hediste diversicolor in the Venice Lagoon, Italy, found that the congener profiles in the organisms were different from those in the sediments, with a preferential accumulation of less chlorinated congeners like 2,3,7,8-TCDF. frontiersin.org This suggests that bioavailability and metabolic processes play a role in the uptake and accumulation of PCDFs in aquatic biota.

In southern Lake Michigan, biota-sediment accumulation factors (BSAFs) for PCDDs and PCDFs in lake trout were found to be lower than those for PCBs. nih.gov However, the 2,3,7,8-substituted PCDFs had larger BSAFs than other PCDF congeners, indicating their higher potential for bioaccumulation. nih.gov

Soil Contamination in Dioxin-Impacted Areas

Soil contamination with PCDFs is a common issue in areas with historical or ongoing industrial activities. A case study in Vietnam investigated PCDF levels in soil and sediment near recycled metal casting villages. tandfonline.com The study found that 2,3,4,7,8-PeCDF was a top contributor to the total TEQ in the soil samples, and that concentrations were higher near the production areas. tandfonline.com

In the vicinity of a municipal solid waste incinerator in Spain, a study of soil and herbage samples was conducted before and after a significant reduction in the facility's emissions. nih.gov The results suggested that the incinerator was not the sole source of PCDF contamination in the area, highlighting the presence of other emission sources. nih.gov

A study near a former wood treatment facility that used pentachlorophenol (PCP) found that the soil was contaminated with PCDFs. acs.org The congener profile in the soil was consistent with that of PCP-related contamination, which is characterized by high levels of higher chlorinated PCDFs. scirp.orgacs.org

Current Research Gaps and Future Academic Directions for 1,2,4,7,8 Pentachlorodibenzofuran

Refinement of Formation Mechanism Models for Polychlorinated Dibenzofurans

The formation of polychlorinated dibenzofurans (PCDFs), including the specific congener 1,2,4,7,8-pentachlorodibenzofuran, is a complex process with multiple pathways. While significant progress has been made, several research gaps remain in fully elucidating these mechanisms.

Catalytic Pathways and Complex Chlorination/Dechlorination Reactions

Current models acknowledge the critical role of catalysts, such as copper and iron compounds, in the formation of PCDD/Fs. core.ac.ukresearchgate.net However, the precise catalytic cycles and the interplay between different metal species are not entirely understood. For instance, copper ions are recognized as potent catalysts, being significantly more effective than iron ions in PCDD/F formation from carbon. core.ac.uk The mechanism often involves the chlorination of a macromolecule followed by its oxidative breakdown. core.ac.uk

Future research should focus on:

Synergistic Effects: Investigating the synergistic or antagonistic effects of catalyst mixtures (e.g., Fe-Cu) on the yield and congener distribution of PCDFs. researchgate.net

Chlorination and Dechlorination Dynamics: Understanding the kinetics and thermodynamics of chlorination and dechlorination reactions on catalyst surfaces is crucial. core.ac.uknih.gov Studies have shown that PCDD/Fs are not stable after formation and can undergo further reactions like chlorination or dechlorination. core.ac.uk The dechlorination of octachlorodibenzo-p-dioxin (B131699) (OCDD) by hydrogen atoms, for example, has been shown to have low activation energies, suggesting that such reactions can readily occur under certain conditions. nih.gov

Role of Catalyst State: The oxidation state of the metal catalyst (e.g., Cu(I) vs. Cu(II)) can significantly influence the reaction pathway and the resulting PCDF congeners. Further studies are needed to clarify these relationships under various industrial conditions.

Formation from Diverse Precursor Compounds

PCDFs can form from a wide array of precursor compounds, including chlorinated phenols and chlorinated benzenes. nih.govacs.org The ratio of these precursors has been shown to significantly impact the ratio of polychlorinated dibenzo-p-dioxins (PCDDs) to PCDFs. nih.govacs.org

Key areas for future investigation include:

Precursor-to-Product Pathways: Elucidating the specific reaction pathways from a broader range of precursors, such as those found in the manufacturing processes of chlorobenzene (B131634) and chloroethylene, to specific PCDF congeners like this compound. nih.gov

Influence of Non-chlorinated Precursors: Investigating the role of non-chlorinated aromatic compounds in the presence of a chlorine source in the formation of PCDFs.

Optimization of Thermal Processes to Mitigate PCDF Congener Emissions

Future research should aim to:

Refine Combustion Conditions: Investigate the precise influence of parameters like temperature, oxygen concentration, and residence time on the formation and destruction of this compound. nih.govmdpi.com

Develop Advanced Emission Control Technologies: Explore novel catalytic systems or sorbents that can selectively capture or destroy specific PCDF congeners.

Model PCDF Behavior in Emission Control Systems: Develop more accurate models to predict the partitioning and behavior of different PCDF congeners within air pollution control devices. mdpi.com This will aid in the design of more efficient and targeted emission reduction strategies.

Enhancements in Analytical Sensitivity and Specificity

The accurate measurement of trace levels of specific PCDF congeners is essential for risk assessment and regulatory compliance. chromatographyonline.comnih.gov While high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the gold standard, there is ongoing research to improve analytical methods. tandfonline.com

Development of Novel Methodologies for Trace Analysis

The development of more sensitive, specific, and cost-effective analytical methods is a continuing priority. rsc.orgnih.gov

Future directions in this area include:

Advanced Mass Spectrometry Techniques: Further development and validation of techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS) as alternatives to HRMS for the routine analysis of PCDFs. chromatographyonline.comnih.gov

Improved Sample Preparation: Creating more efficient and automated sample extraction and cleanup procedures to reduce analysis time and cost, and to minimize the potential for contamination. rsc.orgnih.gov This includes the development of one-step cleanup methods. nih.gov

Non-target and Suspect Screening: Utilizing advanced analytical techniques to identify previously unknown or unmonitored PCDF congeners and related halogenated compounds in environmental and biological samples.

Development and Application of Advanced Toxicological Models

Understanding the toxicological effects of this compound is critical for human health risk assessment. nih.govcdc.gov The current toxic equivalency factor (TEF) approach, which relates the toxicity of a congener to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), is a valuable tool but has limitations. nih.gov

Gaps in the current toxicological understanding that require further research include:

Congener-Specific Mechanisms of Action: Investigating the unique molecular and cellular mechanisms by which this compound exerts its toxic effects, beyond the aryl hydrocarbon receptor (AhR) pathway. nih.gov

Mixture Effects: Studying the toxicological interactions of this compound in complex mixtures with other dioxin-like compounds and other environmental contaminants.

Development of In Vitro and In Silico Models: Creating and validating high-throughput in vitro assays and computational models to more rapidly and ethically assess the toxicity of individual PCDF congeners and their mixtures. These models can help to refine TEF values and to better predict potential adverse health outcomes in humans.

Quantitative Adverse Outcome Pathway (qAOP) Modeling for PCDF Interactions

A significant frontier in toxicology is the development of Quantitative Adverse Outcome Pathways (qAOPs), which are mathematical models that link a molecular initiating event (MIE) to an adverse outcome at a biological level of regulatory relevance. oup.comnih.gov This framework aims to move beyond qualitative descriptions of toxicity to predictive, dose-response models. nih.gov For 1,2,4,7,8-PeCDF, whose primary MIE is the activation of the Aryl Hydrocarbon Receptor (AhR), the development of a specific qAOP is a major research gap.

Currently, no dedicated qAOP models exist for 1,2,4,7,8-PeCDF. The development of such models would require a systematic approach, beginning with the formal organization of existing knowledge into a conceptual AOP. oup.comnih.gov This would involve identifying and characterizing the key events (KEs) that follow AhR activation and lead to various adverse outcomes, such as reproductive toxicity or carcinogenicity. nih.gov

The de novo development of a qAOP for 1,2,4,7,8-PeCDF would necessitate targeted laboratory studies to quantify the relationships between these key events (Key Event Relationships or KERs). acs.orgacs.org This would involve generating dose-response and time-course data for each KE. Computational tools and modeling approaches, such as those used for other stressors, could then be adapted to construct a predictive qAOP network for this specific PCDF congener. nih.govnih.govazolifesciences.com Such models would be invaluable for predicting the potential toxicity of this compound and for informing risk assessment.

A critical aspect of future research will be to generate the empirical data needed to parameterize and validate these models. This includes in vitro assays to quantify AhR activation and downstream gene expression, as well as in vivo studies to link these molecular events to tissue-level and organismal-level effects. researchgate.net

Interactions with Other Environmental Pollutants and Mixtures

Humans and wildlife are typically exposed to complex mixtures of environmental pollutants rather than single compounds. Understanding the interactions between 1,2,4,7,8-PeCDF and other co-occurring contaminants is crucial for a realistic risk assessment. These interactions can be additive, synergistic, or antagonistic, yet there is a paucity of research on this topic for this specific PCDF.

One area of concern is the interaction of 1,2,4,7,8-PeCDF with microplastics, which are ubiquitous in the environment. Microplastics can sorb persistent organic pollutants like PCDFs, potentially acting as vectors for their transport and bioavailability to aquatic organisms. nih.gov Research is needed to determine the extent to which microplastics can alter the environmental fate and toxicity of 1,2,4,7,8-PeCDF.

Furthermore, accidental poisonings, such as the Yusho and Yu-cheng incidents, involved exposure to mixtures of PCBs and PCDFs, highlighting the real-world relevance of studying these interactions. acs.org

Addressing Global Environmental Fate and Long-Term Trends of Pentachlorodibenzofurans

Pentachlorodibenzofurans, including the 1,2,4,7,8- congener, are persistent organic pollutants (POPs) that undergo long-range environmental transport. nih.gov As a result, they are found in even the most remote ecosystems, such as the Arctic. nih.govau.dk

Long-term monitoring studies have shown a general decreasing trend in the concentrations of many legacy POPs, including some PCDFs, in various environmental matrices and in human populations over the last few decades. tandfonline.comnih.gov However, the rate of decline for PCDFs may be slower than for other dioxin-like compounds, potentially due to ongoing sources such as the thermal conversion of PCBs. tandfonline.com

Climate change is an emerging factor that could influence the environmental fate of PCDFs. au.dk For example, melting glaciers and permafrost could remobilize previously sequestered contaminants, potentially leading to increased concentrations in downstream ecosystems. au.dk

Future research should focus on continued long-term monitoring to track the trends of 1,2,4,7,8-PeCDF in a changing environment. This includes expanding monitoring to understudied regions and matrices. Furthermore, coupled environmental fate models are needed to predict how climate change will impact the transport, distribution, and bioavailability of this compound on a global scale. acs.org

Table 2: Long-Term Trends of PCDFs in Different Environmental Matrices

| Environmental Compartment | Observed Trend | Potential Influencing Factors | Future Research Needs |

| Human Biomonitoring (e.g., blood, milk) | General decrease in some regions. tandfonline.com | Regulatory actions, changes in diet. | Continued monitoring, especially in highly exposed populations. |

| Arctic Biota (e.g., marine mammals, birds) | Decreasing concentrations for many legacy POPs. nih.gov | Global emission reductions, long-range transport. | Investigation of climate change impacts on bioaccumulation. au.dk |

| Sediments | Variable, with some areas showing historical peaks. | Industrial and combustion sources. | Dated sediment cores to reconstruct historical pollution trends. |

| Air | General decrease in atmospheric concentrations. | Emission controls from industrial sources. | Monitoring in urban and remote areas to assess transport. |

Q & A

Basic Research Questions

Q. How can 1,2,4,7,8-pentachlorodibenzofuran be distinguished from other chlorinated dibenzofuran isomers in environmental samples?

- Methodological Answer : Use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) to resolve structural isomers. Key parameters include retention times and ion abundance ratios (e.g., m/z 304 for molecular ions). Calibrate with certified reference standards (e.g., 50 μg/mL solutions in nonane or toluene) to ensure specificity .

Q. What are the primary toxicity endpoints for this compound in animal models?

- Methodological Answer : Acute oral exposure studies in rats identify the liver, adrenal glands, and thyroid as sensitive targets. Monitor relative liver weight changes and histopathological alterations. Dose-response studies suggest a lowest-observed-adverse-effect level (LOAEL) of 1 ng/kg/day for hepatic hypertrophy .

Q. How is human exposure to this compound quantified in epidemiological studies?

- Methodological Answer : Analyze serum samples using isotope dilution HRGC/HRMS. Geometric mean concentrations in the U.S. population (NHANES data) range from 1.24 to 2.21 fg/g serum. Include lipid-adjusted values to account for partitioning differences .

Advanced Research Questions

Q. How do Toxic Equivalency Factors (TEFs) for this compound compare to other dioxin-like compounds?

- Methodological Answer : The 2005 WHO TEF reassignment assigns 2,3,4,7,8-PeCDF a TEF of 0.3 due to its strong aryl hydrocarbon receptor (AhR) binding affinity, while 1,2,3,7,8-PeCDF has a lower TEF (0.03). Validate TEFs using in vitro reporter gene assays (e.g., CALUX) and comparative potency approaches .

Q. What experimental strategies address contradictory data on chronic toxicity and carcinogenicity?

- Methodological Answer : Chronic toxicity data gaps exist due to limited long-term exposure studies. Design bioassays using transgenic rodent models (e.g., Tg.rasH2) to evaluate tumorigenicity. Incorporate pharmacokinetic modeling to extrapolate dose metrics across species .

Q. How can environmental fate modeling improve risk assessment for this compound in aquatic systems?

- Methodological Answer : Use fugacity-based models to predict partitioning coefficients (e.g., log KOW = 6.8). Validate with sediment core data from contaminated sites, where concentrations of total pentachlorodibenzofurans average 225 ± 113 pg/g dry weight .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。